molecular formula C10H8ClNO2 B2703128 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione CAS No. 80452-55-7

7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione

Cat. No.: B2703128
CAS No.: 80452-55-7
M. Wt: 209.63
InChI Key: YRUGIDNPYWLNBV-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is an organic compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring fused to a seven-membered azepine ring with two ketone functionalities. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione typically involves the following steps :

    Acylation Reaction: 4-Chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

    Intramolecular Friedel-Crafts Reaction: The intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.

    Oxidation: The final step involves the oxidation of the intermediate to produce this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including :

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA, affecting cell function and viability.

Comparison with Similar Compounds

7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione can be compared with other similar compounds, such as :

    7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This compound is an intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist.

    N-(4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide: This compound is used in various chemical syntheses.

The uniqueness of this compound lies in its specific structure and the presence of both chloro and ketone functionalities, which make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUGIDNPYWLNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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